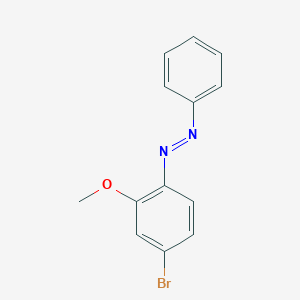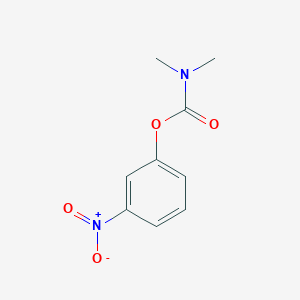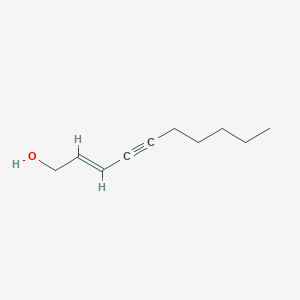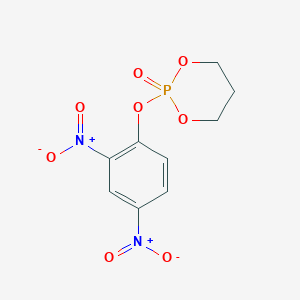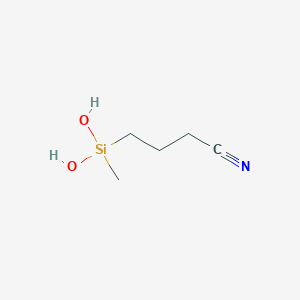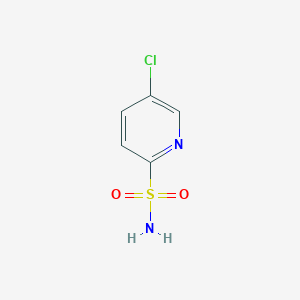
Triphenyl(propyl)phosphonium
概要
説明
Triphenyl(propyl)phosphonium compounds are a class of phosphonium salts that have been extensively studied due to their diverse applications in organic synthesis and catalysis. These compounds typically consist of a triphenylphosphonium cation paired with various anions, which can significantly influence their reactivity and physical properties.
Synthesis Analysis
The synthesis of triphenyl(propyl)phosphonium derivatives often involves the alkylation of triphenylphosphine with appropriate alkyl halides or through transylidation processes. For instance, triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate {[TPPSP]OTf} is synthesized and used as a reusable and green ionic liquid catalyst in Hantzsch condensation reactions . Similarly, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) is reported as a Brønsted-acidic ionic liquid catalyst for the synthesis of barbituric acids and pyrano[2,3-d]pyrimidine derivatives . Additionally, the synthesis of triphenylphosphonium-based gold complexes and brominating agents demonstrates the versatility of these compounds in forming various organic and organometallic structures .
Molecular Structure Analysis
The molecular structure of triphenyl(propyl)phosphonium compounds is characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. The phosphonium cation typically exhibits a tetrahedral geometry around the phosphorus atom. For example, the crystal structure of 1,3-propanediylbis(triphenylphosphonium) monotribromide shows a monoclinic crystal system with intermolecular C-H···π contacts stabilizing the structure . Similarly, the structure of triphenylphosphonium-bis(diphenylarsino)methylide deviates from planarity, with the Ph2As-substituents adopting a cis/trans conformation .
Chemical Reactions Analysis
Triphenyl(propyl)phosphonium compounds participate in a variety of chemical reactions. They can act as catalysts, as seen with triphenyl phosphonium perchlorate (TPP) in the imino Diels–Alder reaction , or as reagents, such as in the bromination of double bonds and phenolic rings using 1,3-propanediylbis(triphenylphosphonium) dibromide . These compounds also engage in nucleophilic addition and 1,4-dipolar cycloaddition reactions, as demonstrated by the reactions of 3-(triphenylphosphonio)propanoate with heterocumulenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenyl(propyl)phosphonium compounds are influenced by their molecular structure and the nature of the anion. These properties are characterized by spectroscopic methods and thermal analyses. For instance, {[TPPSP]OTf} is characterized by its high thermal stability and ability to be recycled without significant loss in catalytic activity . The thermal and physicochemical stability of 1,3-propanediylbis(triphenylphosphonium) dibromide and its derivatives are highlighted as advantages for their use as brominating agents . The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H···π contacts, play a crucial role in the stability and reactivity of these compounds .
科学的研究の応用
Catalytic Applications
- Synthesis of Highly Substituted Imidazoles : Triphenyl(propyl-3-sulphonyl)phosphonium toluenesulfonate is used as an efficient and reusable catalyst for synthesizing substituted imidazoles (Shaterian, Ranjbar, & Azizi, 2011).
- Preparation of Pyrano[2,3-d]pyrimidine Derivatives : Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide is an effective Brønsted-acidic ionic liquid catalyst for the synthesis of barbituric acids and pyrano[2,3-d]pyrimidine derivatives (Karami, Momeni, & Albadi, 2019).
Mitochondrial Targeting
- Mitochondria-Targeted Uncoupler : A compound linking decyl-triphenyl-phosphonium to fluorescein has been developed. It accumulates in energized mitochondria and stimulates mitochondrial respiration, showing potential interest against oxidative stress-related diseases (Denisov et al., 2014).
Environmental Applications
- SO2 Absorption in Flue Gas : Phosphonium-based deep eutectic solvents, including propyl-triphenyl phosphonium bromide, show high efficiency and reversibility in low-concentration SO2 absorption, beneficial for industrial flue gas desulfurization (Zhao et al., 2021).
Chemical Synthesis and Reactions
Synthesis of Bismuth Complexes : Triphenyl(propyl)phosphonium iodide is used in synthesizing complexes like [Ph3PrP]4+[Bi4I16]4−, demonstrating its role in creating complex molecular structures (Sharutin, Egorova, Klepikov, & Sharutina, 2010).
Electrophilic Substitution Reactions : Triphenyl phosphonium perchlorate acts as a catalyst in the imino Diels–Alder reaction, aiding in the synthesis of pyranoquinoline, furoquinoline, and phenanthridine derivatives (Nagarajan, Chitra, & Perumal, 2001).
Analytical Chemistry
- Analytical Applications : Triphenyl phosphonium perchlorate and similar organo-phosphonium cations have applications in analytical chemistry, particularly in reactions and analysis involving oxy-anions, halo-, and thiocyanato-anionic complexes (Bowd, Burns, & Fogg, 1969).
Safety And Hazards
将来の方向性
There is a growing interest in the use of phosphonium-based ionic liquids in various applications such as separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . Developments in the confinement of phosphines within micro- or nano-environments are also being explored .
特性
IUPAC Name |
triphenyl(propyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXNDXIAUQJHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936051 | |
| Record name | Triphenyl(propyl)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(propyl)phosphonium | |
CAS RN |
15912-75-1, 6228-47-3 | |
| Record name | Triphenylpropylphosphonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylpropylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl(propyl)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylpropylphosphonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenylpropylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



